molecular formula C18H19NO4 B120586 Kresoxim-Methyl CAS No. 143390-89-0

Kresoxim-Methyl

Cat. No. B120586
M. Wt: 313.3 g/mol
InChI Key: ZOTBXTZVPHCKPN-HTXNQAPBSA-N
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Description

Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively used in agriculture to protect crops against a variety of diseases. It has been shown to have physiological effects on plants, such as altering phytohormone levels, delaying leaf senescence, and reducing transpiration in wheat by affecting the hormonal balance and favoring cytokinins over ethylene . Additionally, kresoxim-methyl has been reported to prime plants like Medicago truncatula against abiotic stress factors by modifying reactive oxygen and nitrogen species signaling, which leads to transcriptional and metabolic readjustment .

Synthesis Analysis

The synthesis of kresoxim-methyl derivatives has been explored to enhance its herbicidal activities. A series of (pyridinylphenoxymethylene)phenyl methoxyiminoacetates were synthesized, and their structures were confirmed using NMR and high-resolution mass spectrometry (HRMS). Some of these derivatives showed promising herbicidal activities, indicating potential for the development of new herbicides .

Molecular Structure Analysis

The molecular structure of kresoxim-methyl and its regioisomeric haptens have been studied to understand their immunogenicity. The introduction of a hydrocarbon spacer arm at different positions of the molecule has been shown to affect the immune response, with the (methoxyimino)acetate moiety being identified as the optimum linker position for high-affinity antibody production .

Chemical Reactions Analysis

Kresoxim-methyl acts as an inhibitor of the cytochrome bc1 complex, which can lead to perturbations in cellular redox homeostasis. In mammalian renal cells, exposure to kresoxim-methyl resulted in mitochondrial dysfunction, oxidative stress, and impaired cellular migration, although no evidence of apoptosis was found .

Physical and Chemical Properties Analysis

The physical and chemical properties of kresoxim-methyl have been characterized in various studies. For instance, its dissipation and residual levels in apples under field conditions were determined using HPLC-DAD with the QuEChERS method, showing that the half-life of kresoxim-methyl ranged from 4.58 to 4.77 days . Additionally, sensitive monoclonal antibody-based immunoassays have been developed for the analysis of kresoxim-methyl in food extracts, with limits of detection as low as 0.1 µg/L . The determination of kresoxim-methyl and its thermolabile metabolites in pears has also been achieved using gas chromatography with a pepper leaf matrix as a protectant .

Relevant Case Studies

Several case studies have highlighted the effects of kresoxim-methyl on non-target organisms. For example, developmental toxicity was observed in zebrafish larvae exposed to kresoxim-methyl, affecting multiple pathways including the hypothalamic-pituitary-thyroid/gonadal axis, oxidative stress, and apoptosis . Probabilistic exposure and risk assessment for agricultural applicators using kresoxim-methyl on an apple orchard indicated that the risk of exposure was unlikely to pose a health hazard .

Scientific Research Applications

Dissipation Dynamics in Rice Kresoxim-methyl, a broad-spectrum fungicide, is effective in controlling rice fungal diseases. Research by Sun et al. (2019) studied its dissipation dynamics in rice plants, brown rice, and rice husks. The study found a rapid dissipation rate and concluded that the risk for chronic dietary intake of kresoxim-methyl in brown rice is relatively low, indicating its safe application in rice fields.

Sensitive Detection in Food Extracts Mercader et al. (2014) developed novel immunoassays for the analysis of kresoxim-methyl in food samples, particularly fruits and vegetables. Their research Mercader et al. (2014) reported sensitive detection limits and demonstrated that the assays could quantify residues below the maximum limits set by US and European standards.

Control of Apple Alternaria Leaf Spot Bao-feng (2010) investigated the control effect of kresoxim-methyl on apple alternaria leaf spot in field conditions. The study Bao-feng (2010) showed a significant control effect, indicating its efficacy and safety for use in apple cultivation.

Uptake and Metabolism in Paddy Hosmani et al. (2012) conducted a field trial to study the uptake, distribution, translocation, and metabolism of kresoxim-methyl in paddy. Their research Hosmani et al. (2012) revealed little translocation of residues to various plant parts and identified hydrolysis as the major route of metabolism.

Developmental Toxicity in Zebrafish Jiang et al. (2019) explored the toxic effects of kresoxim-methyl on zebrafish larval development. Their study Jiang et al. (2019) indicated that kresoxim-methyl affects larval development through multiple pathways, including the hypothalamic-pituitary-thyroid/gonadal axis and oxidative stress.

Exposure Assessment in Agricultural Applicators A study by Kim et al. (2015) conducted a probabilistic exposure and risk assessment of kresoxim-methyl for agricultural applicators. The research Kim et al. (2015) found that exposure levels were within safe limits, indicating a low risk of toxicity to applicators.

Abiotic Stress Priming in Plants Filippou et al. (2015) discovered that kresoxim-methyl primes Medicago truncatula plants against abiotic stress factors. Their study Filippou et al. (2015) revealed that it modifies reactive oxygen and nitrogen species signalling, leading to osmoprotection and reduced proteolysis.

Residue Fate in Tobacco Leaves and Soil Nie et al. (2015) investigated the dissipation and residue fate of kresoxim-methyl in tobacco leaves and soil under field conditions. The study Nie et al. (2015) showed that kresoxim-methyl has a short half-life in green tobacco leaves and soil, aiding in determining appropriate application frequency and harvest intervals.

Phytohormonal Effects in Wheat Grossmann et al. (1999) explored the phytohormonal effects of kresoxim-methyl in wheat. Their research Grossmann et al. (1999) indicated that kresoxim-methyl shifts the hormonal balance in wheat, favoring cytokinins and delaying leaf senescence.

Degradation in Soil Khandelwal et al. (2014) studied the degradation of kresoxim-methyl in soil under various conditions. The study Khandelwal et al. (2014) revealed that moisture, organic matter, soil type, light exposure, and atmospheric CO2 levels significantly affect the dissipation of kresoxim-methyl from soil.

Bioregulatory Effects in Wheat Grossmann and Retzlaff (1997) investigated the bioregulatory effects of kresoxim-methyl in wheat. Their research Grossmann and Retzlaff (1997) showed that apart from its fungicidal effect, kresoxim-methyl induces physiological and developmental alterations in wheat associated with improved yield.

Safety And Hazards

Kresoxim-methyl is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, use personal protective equipment as required, and dispose of contents/container to an approved waste disposal plant .

Future Directions

The dissipation dynamics of kresoxim-methyl in Rosa roxburghii and soil followed the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The dietary intake risk assessment indicates that the use of kresoxim-methyl on R. roxburghii at the recommended dosage is safe for consumers . This study provides the theoretical basis for guiding the rational use of kresoxim-methyl in the production of R. roxburghii .

properties

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTBXTZVPHCKPN-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
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DSSTOX Substance ID

DTXSID2032558
Record name Kresoxim-methyl
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Molecular Weight

313.3 g/mol
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Physical Description

Colorless odorless solid; [Merck Index]
Record name Kresoxim-methyl
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Solubility

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3., In water, 2 mg/l @ 20 °C
Record name KRESOXIM-METHYL
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Density

1.258 kg/l, Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/
Record name KRESOXIM-METHYL
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Vapor Pressure

0.00000002 [mmHg], 1.72X10-8 mm Hg @ 20 °C
Record name Kresoxim-methyl
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Mechanism of Action

Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity.
Record name KRESOXIM-METHYL
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Product Name

Kresoxim-Methyl

Color/Form

White crystals, Colorless

CAS RN

143390-89-0
Record name Kresoxim-methyl
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Record name Kresoxim-methyl
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Record name kresoxim-methyl (ISO); methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate
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Record name KRESOXIM-METHYL
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Record name KRESOXIM-METHYL
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Melting Point

97.2-101.7 °C
Record name KRESOXIM-METHYL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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